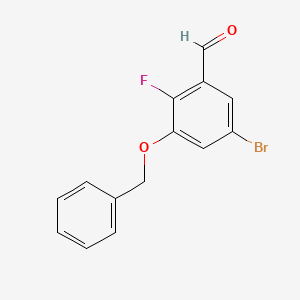

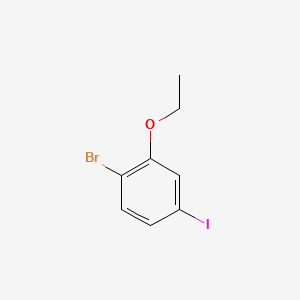

1-Bromo-2-ethoxy-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-iodobenzene and 2-Bromoiodobenzene are both aryl halides, with the formula BrC6H4I . They are used as electrophiles in Pd-catalyzed cross-coupling reactions .

Synthesis Analysis

In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .Molecular Structure Analysis

The molecular weight of these compounds is 282.90 . The linear formula is BrC6H4I .Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis

These compounds are liquid at room temperature . The boiling point is around 120-121°C at 15mmHg , and the density is approximately 2.203 g/mL at 25°C .Scientific Research Applications

1-Bromo-2-ethoxy-4-iodobenzene has a variety of scientific applications. It has been used as a catalyst in the synthesis of organic compounds, and it has also been used to study the properties of aromatic molecules. This compound has also been used in the synthesis of polymers and in the study of the photochemistry of organic molecules. Additionally, this compound has been used to study the role of reactive intermediates in organic reactions.

Mechanism of Action

Target of Action

1-Bromo-2-ethoxy-4-iodobenzene is a versatile compound that primarily targets carbon-based molecules, particularly those involved in coupling reactions . The bromine and iodine atoms in its structure make it a suitable participant in various coupling reactions .

Mode of Action

The compound’s mode of action is largely dictated by the reactivity difference between the bromine and iodine units on the benzene ring . This allows for sequential coupling transformations, where the iodine unit can first participate in the coupling reaction, followed by the bromine atom . In Suzuki-Miyaura coupling, for instance, the iodine end of the molecule can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the biochemical pathways of the system. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, affecting downstream biochemical pathways.

Result of Action

The result of the compound’s action is the formation of new molecules through coupling reactions . These reactions can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Advantages and Limitations for Lab Experiments

1-Bromo-2-ethoxy-4-iodobenzene has several advantages for laboratory experiments. It is a highly reactive compound, and its reactivity can be easily controlled by adjusting the reaction conditions. Additionally, this compound is relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments. It is highly toxic and can cause irritation to the skin and eyes if not handled properly. Additionally, this compound is highly flammable and should be handled with caution.

Future Directions

There are several potential future directions for 1-Bromo-2-ethoxy-4-iodobenzene research. One potential direction is the development of new and improved methods for the synthesis of this compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the role of this compound in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to investigate the role of this compound in the photochemistry of organic molecules.

Synthesis Methods

1-Bromo-2-ethoxy-4-iodobenzene can be synthesized by a variety of methods. The most common is the Grignard reaction, in which an alkyl halide reacts with magnesium metal in the presence of a polar solvent. This reaction produces a Grignard reagent, which is then reacted with this compound. Other methods of synthesis include the use of organolithium reagents, lithium-halogen exchange, and the use of anhydrous solvents.

Safety and Hazards

properties

IUPAC Name |

1-bromo-2-ethoxy-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLMOECVWJXXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.